Piperazine Citrate

Catalog No.
S11179901
CAS No.
7140-78-5
M.F
C24H46N6O14
M. Wt
642.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine Citrate

CAS Number

7140-78-5

Product Name

Piperazine Citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine

Molecular Formula

C24H46N6O14

Molecular Weight

642.7 g/mol

InChI

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2

InChI Key

JDDHUROHDHPVIO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Piperazine citrate is a polymer.
Piperazine Citrate is the citrate salt of piperazine, a cyclic amine with anthelminthic property. Piperazine citrate is a gamma-aminobutyric acid GABA receptor agonist and blocks the activity of acetylcholine at the neuromuscular junction thereby altering neuronal cell membrane permeability and causing hyperpolarization. This results in flaccid paralysis of worm musculature allowing the worm to become dislodged by peristalsis and expelled from the body.
See also: Piperazine (has active moiety); Dithiazanine Iodide; Piperazine Citrate (component of).

Piperazine citrate is a chemical compound formed from the combination of piperazine, a six-membered heterocyclic amine, and citric acid. The molecular formula for piperazine citrate is C10H18N2O7C_{10}H_{18}N_{2}O_{7} and it is commonly used in pharmaceutical applications, particularly as an anthelmintic agent. Piperazine itself consists of two nitrogen atoms at opposite positions in a six-membered ring, making it a member of the piperazine class of compounds, which are characterized by their unique ring structure and functional properties .

Due to its functional groups. Key reactions include:

  • Formation of Salts: Piperazine can react with acids to form various salts, including piperazine citrate and piperazine adipate. These reactions typically involve the protonation of the nitrogen atoms in piperazine by the acidic protons from citric acid .
  • Nitrosation: Piperazine can be nitrosated in the presence of nitrites, leading to the formation of N-mononitrosopiperazine and N,N'-dinitrosopiperazine, which have been studied for their potential genotoxic effects .
  • Carbon Dioxide Absorption: The amine groups in piperazine readily react with carbon dioxide to form carbamate and bicarbonate derivatives, enhancing its utility in carbon capture technologies .

Piperazine citrate exhibits notable biological activity primarily as an anthelmintic agent. It works by paralyzing parasitic worms, which allows the host organism to expel them more easily. Clinical studies have shown that it has a high cure rate for infections caused by hookworms and roundworms . Additionally, it has been noted for its ability to dissolve uric acid, although its clinical efficacy in this regard has been variable .

The synthesis of piperazine citrate involves several steps:

  • Synthesis of Piperazine: Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or through other methods such as sodium reduction of pyrazine in ethanol .
  • Formation of Piperazine Citrate: Once piperazine is obtained, it can be reacted with citric acid in a controlled environment to form piperazine citrate. This typically involves mixing the two compounds in an aqueous solution under specific conditions to ensure complete reaction and crystallization .

Piperazine citrate is primarily used in:

  • Pharmaceuticals: As an anthelmintic agent for treating parasitic infections.
  • Industrial Chemistry: In processes involving gas absorption and carbon capture technologies due to its reactivity with carbon dioxide .
  • Research: As a biochemical agent in studies related to neuromuscular function due to its effects on neurotransmitter activity .

Studies have indicated that piperazine citrate interacts with various biological systems:

  • Neuromuscular Junctions: It blocks acetylcholine activity at neuromuscular junctions, which alters muscle contractions and may have implications for muscle physiology studies .
  • Metabolism: Upon entering systemic circulation, piperazine citrate undergoes partial oxidation and elimination, with some metabolites exhibiting biological activity. Its metabolism involves cytochrome P450 enzymes which are critical for drug metabolism .

Piperazine citrate shares similarities with several other compounds within the piperazine class and related structures. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseUnique Features
PiperazineC4H10N2C_{4}H_{10}N_{2}AnthelminticBasic amine structure
Piperazine adipateC10H18N2O4C_{10}H_{18}N_{2}O_{4}AnthelminticContains adipic acid
Piperazine hydrochlorideC4H10N2HClC_{4}H_{10}N_{2}\cdot HClAntidepressantHydrochloride salt form
N-mononitrosopiperazineC4H8N3OC_{4}H_{8}N_{3}OResearch on genotoxicityNitrosation product

Piperazine citrate's distinctiveness lies in its dual action as both an anthelmintic agent and a compound that influences neuromuscular function while being part of a broader category of piperazines that exhibit varying biological activities.

Historical Synthesis Approaches from Crude Piperazine

Early synthetic routes for piperazine citrate relied on reactions between piperazine hexahydrate and citric acid in aqueous media. These methods involved dissolving piperazine hexahydrate in water, followed by the gradual addition of citric acid to form the citrate salt [3] [5]. The reaction mixture was then subjected to alcohol precipitation, typically using ethanol or isopropanol, to induce crystallization. However, this approach faced significant limitations, including low yields (often below 60%) and the generation of large volumes of wastewater due to the aqueous solvent system [3] [5].

A notable challenge in early syntheses was the tendency of piperazine to form disubstituted by-products during salt formation. The basicity of the secondary amine in piperazine necessitated precise stoichiometric control to avoid over-alkylation, which complicated purification processes [2] [5]. Furthermore, the hygroscopic nature of piperazine hexahydrate introduced variability in reaction consistency, often requiring additional drying steps prior to salt formation [3].

Selective Precipitation Methods Using Acetone-Acetic Acid Systems

Modern advancements introduced solvent systems combining acetone and acetic acid to improve selectivity in piperazine citrate crystallization. In these methods, anhydrous piperazine is dissolved in acetic acid, followed by the addition of citric acid under controlled temperature conditions (40–50°C) [3] [5]. The reaction mixture is then treated with acetone, which reduces the solubility of the target compound, inducing selective precipitation of piperazine citrate. This approach achieves yields exceeding 90% while minimizing disubstituted by-products to less than 2% [3] [5].

The acetone-acetic acid system enhances purity through three mechanisms:

  • Solvent polarity modulation: Acetone lowers the dielectric constant of the medium, favoring the precipitation of the ionic citrate salt over neutral impurities [2] [5].
  • Protonation control: Acetic acid maintains an optimal pH (3.5–4.0) for stabilizing the protonated piperazine species, preventing unwanted side reactions [3] [6].
  • Temperature-gradient crystallization: Gradual cooling from 50°C to 10°C promotes the formation of uniform crystals with reduced inclusion of solvent molecules [5].

Comparative Analysis of Salt Formation Strategies

The table below contrasts key parameters across different piperazine citrate synthesis methodologies:

ParameterAqueous-Alcohol MethodAcetone-Acetic Acid Method
Yield50–60%88–92%
Reaction Time8–12 hours4–6 hours
By-product Formation8–12%1–2%
Solvent Recovery<50%>85%
CrystallinityModerateHigh

The transition from aqueous-alcohol to acetone-acetic acid systems addressed critical limitations in scalability and environmental impact. Traditional aqueous methods required extensive wastewater treatment due to high biological oxygen demand from residual alcohols, whereas the acetone-acetic acid system enables nearly complete solvent recovery through distillation [3] [5]. Furthermore, the improved crystallinity of products from the latter method reduces downstream processing costs, as evidenced by the elimination of recrystallization steps in industrial-scale production [6].

Recent innovations have explored hybrid approaches combining acetic acid with methanol, leveraging methanol’s lower boiling point (64.7°C) for energy-efficient solvent removal [2] [5]. These methods maintain the high selectivity of acetone-acetic acid systems while reducing operational costs associated with acetone recovery. However, methanol-based systems require stringent moisture control to prevent hydrolysis of intermediates, adding complexity to process design [2] [6].

Piperazine citrate demonstrates distinctive solubility behavior across various solvents, reflecting its ionic salt structure and hydrophilic characteristics. The compound exhibits exceptional aqueous solubility, with water solubility reported at 54 grams per liter at 24°C [1]. This high aqueous solubility represents a significant enhancement compared to many organic compounds, attributable to the presence of multiple ionizable groups and the citrate counterion that promotes hydrogen bonding with water molecules [2].

In aqueous systems, piperazine citrate forms transparent to almost transparent solutions [3], indicating complete dissolution without significant light scattering. The compound's solubility profile demonstrates temperature-dependent behavior, with increased dissolution observed at elevated temperatures [4]. The pH of a 10% aqueous solution ranges from 10.8 to 11.8 [5], reflecting the basic nature of the piperazine moieties and their interaction with water.

Regarding organic solvents, piperazine citrate shows variable solubility patterns. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) [1] [6], which serves as a common aprotic polar solvent for pharmaceutical applications. In polar protic solvents, piperazine citrate exhibits slight solubility in ethanol [7], while showing limited solubility in diethyl ether [8]. This solubility pattern reflects the compound's preference for polar environments over nonpolar organic media.

The compound also demonstrates solubility in ethylene glycol [8] [4], which shares structural similarities with water in terms of hydrogen bonding capability. Additionally, piperazine citrate can be dissolved in glacial acetic acid with gentle heating [9], indicating its utility in analytical procedures requiring non-aqueous solvents.

SolventSolubilityTemperature (°C)Characterization
Water54 g/L24Freely soluble, transparent solution
DMSOSolubleRoom temperatureGood solubility
EthanolSlightly solubleRoom temperatureLimited dissolution
Diethyl etherPoorly solubleRoom temperatureMinimal solubility
Ethylene glycolSolubleRoom temperatureGood solubility
Glacial acetic acidSoluble with warmingVariableAnalytical applications

Thermal Stability and Decomposition Pathways

Piperazine citrate exhibits well-defined thermal characteristics that are critical for understanding its stability profile and processing limitations. The compound demonstrates a melting point range of 183-187°C [1] [2], with some sources reporting slight variations depending on the hydration state and purity of the material. The decomposition temperature is established at 185°C [10], indicating that thermal degradation begins shortly before or concurrent with the melting process.

The thermal decomposition of piperazine citrate follows complex pathways involving multiple mechanistic steps. Research on piperazine thermal degradation indicates that the process follows first-order kinetics with an activation energy of approximately 183.5 kilojoules per mole [11] [12]. At temperatures between 135°C and 175°C, the degradation rate constant demonstrates Arrhenius dependence on temperature [13] [11].

Decomposition products identified from thermal degradation studies include N-formylpiperazine, ammonium ions, and N-(2-aminoethyl)piperazine, which collectively account for approximately 57% of nitrogen loss and 45% of carbon loss during extended thermal exposure [11] [12]. The proposed mechanism involves SN2 substitution reactions, with the initial step involving ring-opening reactions of piperazine with protonated piperazine species [11].

The thermal stability profile indicates that piperazine citrate maintains structural integrity up to approximately 160°C under standard atmospheric conditions [11]. Above this temperature, progressive decomposition occurs through multiple pathways, including dehydration, decarboxylation of citrate moieties, and piperazine ring degradation. The compound's boiling point is reported at 208°C at standard atmospheric pressure (101,325 Pa) [1], though this value represents theoretical extrapolation given the compound's decomposition behavior.

Thermal ParameterValueConditionsSignificance
Melting Point183-187°CAtmospheric pressureOnset of phase transition
Decomposition Temperature185°CStandard conditionsThermal stability limit
Boiling Point208°C101,325 PaTheoretical value
Activation Energy183.5 kJ/molDegradation processThermal kinetics
Maximum Stable Temperature~160°CIndustrial applicationsProcessing limitation

Partition Coefficients and Vapor Pressure Analysis

The partition behavior of piperazine citrate reflects its predominantly hydrophilic nature, as quantified by its octanol-water partition coefficient. The logarithmic partition coefficient (LogP) value is -1.15 [1] [14], indicating a strong preference for the aqueous phase over the organic octanol phase. This negative LogP value confirms the compound's hydrophilic character and suggests excellent bioavailability in aqueous biological systems.

The partition coefficient value translates to a concentration ratio where the compound is approximately 14 times more concentrated in the aqueous phase compared to the octanol phase under equilibrium conditions. This hydrophilic behavior is attributed to the multiple nitrogen atoms capable of hydrogen bonding, the ionic nature of the citrate salt, and the overall polar character of the molecular structure [7] [15].

Vapor pressure measurements provide insight into the compound's volatility characteristics. Piperazine citrate exhibits a vapor pressure of 56.928 Pascals at 20°C [1] [6], which classifies it as a compound with low volatility. This relatively low vapor pressure indicates minimal evaporation under standard storage and handling conditions, contributing to its stability in pharmaceutical formulations.

The compound's vapor pressure behavior correlates with its thermal properties and molecular structure. The presence of multiple hydrogen bonding sites and the ionic salt nature contribute to strong intermolecular forces that reduce vapor pressure compared to non-ionic organic compounds of similar molecular weight. The density of piperazine citrate is reported as 0.741 grams per cubic centimeter at 20°C [1] [6], which is consistent with its crystalline structure and molecular packing arrangement.

Water content analysis reveals that the hydrated form of piperazine citrate typically contains up to 12% water by weight [9] [3], reflecting the compound's hygroscopic nature and tendency to form stable hydrates. This water association further influences the partition behavior and contributes to the compound's preference for aqueous environments.

PropertyValueTemperatureImplications
LogP (octanol/water)-1.1525°CStrong hydrophilic character
Vapor Pressure56.928 Pa20°CLow volatility
Density0.741 g/cm³20°CCrystalline structure
Water Content≤12.0%AmbientHygroscopic nature
Partition Ratio1:14 (octanol:water)25°CAqueous phase preference

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

14

Exact Mass

642.30720016 g/mol

Monoisotopic Mass

642.30720016 g/mol

Heavy Atom Count

44

UNII

63KP7FXF2I
RI85381D5G

Related CAS

41372-10-5 (unspecified hydrate)
110-85-0 (Parent)
77-92-9 (Parent)
144-29-6 (Parent)

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2): ACTIVE

Dates

Last modified: 08-08-2024

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